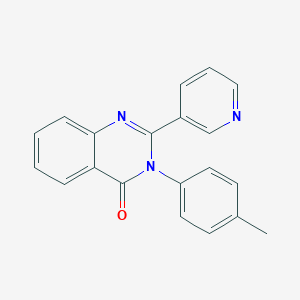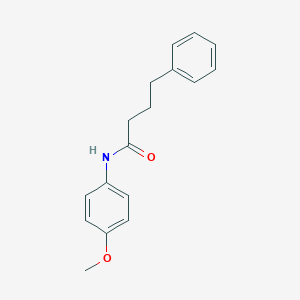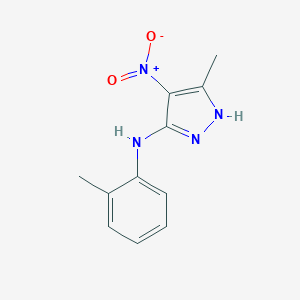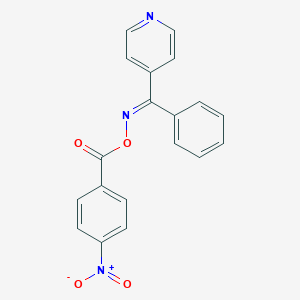
N-(3,5-dibromo-4-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dibromo-4-hydroxyphenyl)propanamide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of 4-hydroxyphenylpropionic acid and is synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(3,5-dibromo-4-hydroxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase and chitinase, which are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3,5-dibromo-4-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dibromo-4-hydroxyphenyl)propanamide is its potential as a new drug candidate for the treatment of various diseases. Its antimicrobial, antifungal, and anticancer properties make it a promising candidate for drug development. However, one limitation is the lack of information on its toxicity and side effects, which need to be studied further before it can be used in clinical trials.
Future Directions
There are several future directions for the study of N-(3,5-dibromo-4-hydroxyphenyl)propanamide. One direction is the development of new drugs based on its structure and properties. Another direction is the study of its toxicity and side effects, which will be important for its use in clinical trials. Additionally, further studies are needed to understand its mechanism of action and how it can be used to treat various diseases. Finally, the synthesis of new derivatives of N-(3,5-dibromo-4-hydroxyphenyl)propanamide can be explored to improve its properties and effectiveness.
In conclusion, N-(3,5-dibromo-4-hydroxyphenyl)propanamide is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, anticancer, and neuroprotective properties make it a promising candidate for drug development. However, further studies are needed to understand its mechanism of action, toxicity, and side effects, and to develop new derivatives for improved effectiveness.
Synthesis Methods
There are several methods to synthesize N-(3,5-dibromo-4-hydroxyphenyl)propanamide. One method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-hydroxyphenylpropionic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 4-hydroxyphenylpropionitrile followed by hydrolysis of the resulting nitrile to obtain N-(3,5-dibromo-4-hydroxyphenyl)propanamide.
Scientific Research Applications
N-(3,5-dibromo-4-hydroxyphenyl)propanamide has been studied for its potential applications in various fields. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the development of new drugs for the treatment of neurological disorders, as it has been shown to have neuroprotective properties.
properties
Product Name |
N-(3,5-dibromo-4-hydroxyphenyl)propanamide |
|---|---|
Molecular Formula |
C9H9Br2NO2 |
Molecular Weight |
322.98 g/mol |
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-8(13)12-5-3-6(10)9(14)7(11)4-5/h3-4,14H,2H2,1H3,(H,12,13) |
InChI Key |
ZBPYNKYAQKSNOV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)



![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
